Product packaging for 3,7-Dimethyloct-4-enoic acid(Cat. No.:CAS No. 61521-12-8)

3,7-Dimethyloct-4-enoic acid

Cat. No.: B14574751
CAS No.: 61521-12-8
M. Wt: 170.25 g/mol
InChI Key: OIUGMTRDEHDNAT-UHFFFAOYSA-N
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Description

Classification and Nomenclature within Natural Products Chemistry

In the realm of natural products chemistry, the classification of branched-chain monoterpenoid carboxylic acids is based on the underlying carbon skeleton of the parent monoterpene. They can be categorized as acyclic, monocyclic, or bicyclic, depending on the structure of the ten-carbon chain. The nomenclature follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC), where the longest carbon chain containing the carboxylic acid group is identified, and the positions of the methyl branches and any unsaturation (double bonds) are numbered accordingly. The suffix "-oic acid" is used to denote the carboxylic acid functionality. For instance, the compound of focus in this article, 3,7-Dimethyloct-4-enoic acid, indicates an eight-carbon (octanoic) acid with methyl groups at positions 3 and 7, and a double bond between carbons 4 and 5.

Significance of Branched-Chain Fatty Acids as Chemical Scaffolds

Branched-chain fatty acids, including their monoterpenoid derivatives, are of significant interest in various scientific disciplines due to their unique structural features which impart distinct physical and chemical properties. The presence of methyl branches disrupts the linear packing of the fatty acid chains, leading to a lower melting point and increased fluidity compared to their straight-chain counterparts. This property is crucial in biological systems, for example, in maintaining the fluidity of cell membranes in certain microorganisms.

As chemical scaffolds, these molecules offer a versatile platform for the synthesis of novel compounds. The carboxylic acid group can be readily modified to form esters, amides, and other derivatives, while the double bonds present in unsaturated variants provide sites for further functionalization. This adaptability makes them valuable starting materials in the development of new pharmaceuticals, agrochemicals, and flavor and fragrance compounds. nih.govmdpi.com

Overview of Research Trajectories for Monoterpenoid Carboxylic Acid Derivatives

Current research on monoterpenoid carboxylic acid derivatives is multifaceted, exploring their potential in a variety of applications. One major trajectory is in the field of drug discovery, where scientists are investigating the antimicrobial, anti-inflammatory, and anticancer activities of both naturally occurring and synthetically modified monoterpenoid acids. nih.gov The structural diversity of the monoterpene framework allows for the generation of large libraries of compounds for biological screening.

Another significant area of research is in the development of "green" and sustainable chemical processes. As these compounds are derived from renewable plant sources, there is considerable interest in utilizing them as bio-based alternatives to petroleum-derived chemicals in the production of polymers, lubricants, and surfactants. Furthermore, ongoing research focuses on elucidating the biosynthetic pathways of these compounds in plants and microorganisms, with the goal of harnessing these biological systems for the industrial-scale production of valuable monoterpenoid derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B14574751 3,7-Dimethyloct-4-enoic acid CAS No. 61521-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61521-12-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3,7-dimethyloct-4-enoic acid

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4,6,8-9H,5,7H2,1-3H3,(H,11,12)

InChI Key

OIUGMTRDEHDNAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(C)CC(=O)O

Origin of Product

United States

Stereochemical Analysis and Isomerism of 3,7 Dimethyloct 4 Enoic Acid

Geometric Isomerism at the C4-C5 Double Bond

The presence of a double bond between the fourth and fifth carbon atoms (C4-C5) in the backbone of 3,7-Dimethyloct-4-enoic acid gives rise to geometric isomerism. This type of isomerism, also known as cis-trans or E/Z isomerism, results from the restricted rotation around the carbon-carbon double bond. The substituents on either side of the double bond can be arranged in two distinct spatial orientations.

The two geometric isomers of this compound are:

(E)-3,7-Dimethyloct-4-enoic acid: In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides. This is often referred to as the trans isomer. The synthesis of (E)-3,7-dimethyloct-4-enoic acid has been documented in scientific literature. researchgate.net

(Z)-3,7-Dimethyloct-4-enoic acid: In this isomer, the higher priority groups on each carbon of the double bond are on the same side. This is commonly known as the cis isomer. The existence of the (Z)-isomer is well-established for structurally similar compounds such as 3,7-dimethyloct-4-en-3-ol. nih.gov

Chiral Centers and Enantiomeric Forms at C3 and C7

This compound possesses two chiral centers, which are carbon atoms bonded to four different groups. These are located at the C3 and C7 positions, where the methyl groups are attached. The presence of these stereocenters means that the molecule can exist as non-superimposable mirror images called enantiomers.

Chiral Center at C3: The carbon at the third position is bonded to a hydrogen atom, a methyl group, a carboxymethyl group (-CH2COOH), and the rest of the carbon chain. This gives rise to two possible configurations: (R) and (S). The synthesis of both (3R)- and (3S)- enantiomers of the related compound 3,7-dimethyloct-6-enoic acid (citronellic acid) is well-documented, highlighting the significance of chirality at this position. nih.govnih.gov

Chiral Center at C7: The carbon at the seventh position is bonded to a hydrogen atom, a methyl group, an ethyl group, and the rest of the carbon chain. This also results in two possible configurations: (R) and (S).

For each geometric isomer ((E) and (Z)), there are four possible combinations of stereochemistry at the C3 and C7 positions, leading to four distinct stereoisomers which are enantiomeric and diastereomeric pairs.

Diastereomeric Considerations for this compound

Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more stereocenters. In the case of this compound, the combination of geometric isomerism and two chiral centers results in a total of eight possible stereoisomers.

The diastereomers of this compound can be grouped based on their geometric configuration:

For the (E)-geometric isomer:

(3R, 7R)-3,7-Dimethyloct-4-enoic acid

(3S, 7S)-3,7-Dimethyloct-4-enoic acid

(3R, 7S)-3,7-Dimethyloct-4-enoic acid

(3S, 7R)-3,7-Dimethyloct-4-enoic acid

For the (Z)-geometric isomer:

(3R, 7R)-3,7-Dimethyloct-4-enoic acid

(3S, 7S)-3,7-Dimethyloct-4-enoic acid

(3R, 7S)-3,7-Dimethyloct-4-enoic acid

(3S, 7R)-3,7-Dimethyloct-4-enoic acid

Each of these diastereomers will have unique physical properties, such as melting point, boiling point, and solubility. Furthermore, their interactions with other chiral molecules, including biological receptors, are expected to differ, potentially leading to distinct biological activities. The elucidation of the absolute configuration of such fatty acids is often accomplished through techniques like gas chromatography on chiral phases. nih.gov

Table of Stereoisomers of this compound

Geometric IsomerC3 ConfigurationC7 ConfigurationFull Stereochemical Name
E (trans)RR(4E,3R,7R)-3,7-Dimethyloct-4-enoic acid
E (trans)SS(4E,3S,7S)-3,7-Dimethyloct-4-enoic acid
E (trans)RS(4E,3R,7S)-3,7-Dimethyloct-4-enoic acid
E (trans)SR(4E,3S,7R)-3,7-Dimethyloct-4-enoic acid
Z (cis)RR(4Z,3R,7R)-3,7-Dimethyloct-4-enoic acid
Z (cis)SS(4Z,3S,7S)-3,7-Dimethyloct-4-enoic acid
Z (cis)RS(4Z,3R,7S)-3,7-Dimethyloct-4-enoic acid
Z (cis)SR(4Z,3S,7R)-3,7-Dimethyloct-4-enoic acid

Advanced Synthetic Methodologies for 3,7 Dimethyloct 4 Enoic Acid and Analogues

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 3,7-dimethyloct-4-enoic acid and its analogues relies on robust and selective carbon-carbon bond-forming reactions. These strategies are crucial for establishing the correct connectivity and stereochemistry of the final product.

The carbonylation of unsaturated alcohols presents a direct route to the synthesis of carboxylic acids, including β,γ-unsaturated acids that are structurally related to this compound. organic-chemistry.org This method involves the introduction of a carbonyl group (CO) into an organic molecule, often catalyzed by transition metal complexes. researchgate.net

For instance, 4-substituted but-3-ene-1-carboxylic acids can be prepared through the carbonylation of corresponding unsaturated alcohols. google.com A process for preparing these acids and their esters involves the carbonylation of R¹R²C(OH)--CH═CH₂ in the presence of a palladium halide complex with a tertiary organic phosphine. google.com This reaction is typically conducted at temperatures between 50°C and 150°C and under high pressures of 200 to 700 bar. google.com While early methods using palladium chloride as a catalyst for the carbonylation of but-1-en-3-ol resulted in modest yields, the use of a palladium chloride/triphenylphosphine complex for the carbonylation of allyl alcohol has been shown to produce methyl but-3-enecarboxylate in higher yields. google.com

Palladium-catalyzed carbonylation of allylic alcohols has been investigated for the synthesis of 3-butenoic acid. researchgate.net Good yields of β,γ-unsaturated carboxylic acid derivatives (60%-90%) have been reported using PdCl₂ as a catalyst with quaternary ammonium (B1175870) or phosphonium (B103445) halides at 353 K and high CO pressure (20 MPa). researchgate.net Another approach involves a direct, palladium-catalyzed, carbonylative transformation of allylic alcohols using formic acid as the carbon monoxide source, which provides β,γ-unsaturated carboxylic acids with excellent linear and (E)-selectivity under mild conditions. organic-chemistry.org

A nickel-catalyzed reductive carboxylation of branched and linear allylic alcohols with CO₂ has also been developed, affording linear β,γ-unsaturated carboxylic acids as the sole regioisomer with generally high E/Z stereoselectivity. organic-chemistry.org This transformation can also be applied to propargylic alcohols, which undergo a hydrogenation step. organic-chemistry.org

Table 1: Examples of Carbonylation Reactions for Carboxylic Acid Synthesis

Catalyst System Substrate Product Yield Reference
Palladium chloride/triphenylphosphine Allyl alcohol Methyl but-3-enecarboxylate 65% google.com
PdCl₂ with quaternary ammonium/phosphonium halides Allylic alcohols β,γ-unsaturated carboxylic acid derivatives 60-90% researchgate.net
Palladium catalyst with formic acid Allylic alcohols β,γ-unsaturated carboxylic acids - organic-chemistry.org

Convergent and divergent synthetic strategies are powerful tools for the efficient construction of various isomers of complex molecules like 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid from a common intermediate. jst.go.jpacs.org A divergent synthesis of four isomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid and their esters has been reported, highlighting the utility of this approach. jst.go.jpresearchgate.netresearchgate.netcsic.es This strategy allows for the creation of a library of related compounds from a single starting material, which is particularly useful for structure-activity relationship studies. jst.go.jp

The synthesis of these isomers often starts from readily available materials like geraniol (B1671447). researchgate.netresearchgate.net The key step in these syntheses is often a selective transformation that introduces the desired stereochemistry. For example, the Sharpless asymmetric dihydroxylation of geraniol has been employed as a crucial step to introduce the diol functionality with high enantioselectivity. researchgate.netresearchgate.net

Stereoselective Synthesis for Enantiomeric and Diastereomeric Control

Achieving control over the stereochemistry of this compound and its analogues is critical, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis methods are therefore essential for producing enantiomerically pure or diastereomerically enriched compounds.

Sharpless asymmetric dihydroxylation is a prominent method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgmdpi.com This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to one face of the double bond. wikipedia.orgmdpi.com

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral carboxylic acids from their unsaturated precursors. nih.gov This method employs transition metal catalysts complexed with chiral ligands to achieve high enantioselectivity. nih.govrsc.orgrsc.orgjyu.fi

Ruthenium and rhodium complexes with chiral diphosphine ligands have traditionally been used for the asymmetric hydrogenation of unsaturated acids. nih.govchinesechemsoc.org However, the efficiency of these catalysts can be highly dependent on the specific substrate. nih.govchinesechemsoc.org More recently, iridium catalysts with chiral spiro phosphine-carboxy ligands have been developed, showing high enantioselectivity (up to 99.4% ee) for a variety of unsaturated carboxylic acids. rsc.org These neutral iridium catalysts offer advantages such as high stability and a long lifetime in air. rsc.org

Iridium complexes with chiral spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands have also demonstrated excellent activity and enantioselectivity in the hydrogenation of α,β-unsaturated carboxylic acids. nih.gov These reactions are characterized by high turnover numbers and frequencies, excellent enantioselectivities (generally >95% ee), and can be performed under low hydrogen pressure. nih.gov The carboxy group of the substrate plays a crucial role by anchoring to the iridium center, facilitating the hydrogenation process. nih.gov

Table 2: Chiral Catalysts for Asymmetric Hydrogenation of Unsaturated Carboxylic Acids

Catalyst Type Chiral Ligand Substrate Type Enantioselectivity (ee) Reference
Neutral Iridium Chiral spiro phosphine-carboxy ligands (SpiroCAP) Unsaturated carboxylic acids Up to 99.4% rsc.org
Iridium Complexes Chiral spiro-phosphine-oxazoline/benzylamine ligands α,β-Unsaturated carboxylic acids >95% nih.gov
Ruthenium Clusters Chiral diphosphine (Walphos or Josiphos families) Tiglic acid - rsc.orgjyu.fi

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds like citronellic acid, a close analogue of this compound. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity.

The biosynthesis of citronellic acid from monoterpene alcohols such as geraniol and nerol (B1678202) has been demonstrated in Saccharomyces cerevisiae (yeast). nih.gov The bioconversion involves the oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to the carboxylic acid. nih.gov Studies have shown that alcohol dehydrogenases (ADHs) play a role in this process. nih.gov

The biotransformation of geraniol to geranic acid has been achieved with high conversion rates (97-100%) using the fungus Mucor irregularis. windows.net This process has been successfully scaled up to a 3 L fermentor, demonstrating its potential for larger-scale production. windows.net

Lipases have also been employed in the synthesis of isoprenoid-phospholipids through the acidolysis of phosphatidylcholine with citronellic acid. mdpi.com This enzymatic process allows for the incorporation of citronellic acid into the phospholipid structure. mdpi.com

The reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols can be achieved using a one-pot biotransformation system containing a carboxylic acid reductase (CAR) and a glucose dehydrogenase (GDH) for cofactor regeneration. rsc.org This biocatalytic route provides a sustainable method for producing valuable allylic alcohols. rsc.org

Chemical Transformations and Derivatization Reactions of 3,7 Dimethyloct 4 Enoic Acid Scaffolds

Carboxylic Acid Functional Group Reactivity

The carboxyl moiety is a primary site for derivatization, enabling the formation of esters and amides, which serve as crucial intermediates or as final products with unique biological or material properties.

Esterification of the carboxylic acid group is a fundamental transformation that yields valuable intermediates. For instance, the synthesis of ethyl 4,8-dimethylnona-3,7-dienoate , a related monoterpenoid ester, is achieved through the reaction of 3,7-dimethylocta-1,6-dien-3-ol (linalool) with ethanol (B145695) under specific catalytic conditions. google.com This type of reaction demonstrates the conversion of a tertiary alcohol, via rearrangement and subsequent esterification, into a structurally distinct ester. google.com

This table summarizes the yields and stereoselectivity achieved in the divergent synthesis of dihydroxylated derivatives.

Amidation of the carboxylic acid group provides access to a wide range of novel amide structures. Research into the synthesis of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives highlights this approach. mdpi.comnih.gov The synthesis starts with the corresponding (Z/E)-3,7-dimethyl-2,6-octadienoic acids, which are readily prepared from nerol (B1678202) or geraniol (B1671447). mdpi.com The carboxylic acid is typically activated, for example by conversion to the acid chloride, and then reacted with a diverse selection of primary or secondary amines to form the desired amide bond. mdpi.com This method has been used to prepare dozens of novel amide derivatives incorporating various aliphatic and aromatic amines, with yields for the amidation step ranging from 15% to 79%. mdpi.com These amide derivatives have been investigated for their potential as fungicidal agents. mdpi.comnih.gov Another study details the conversion of (S)-citronellic acid into amide bisphosphonates, demonstrating the utility of amidation in creating complex molecules for biological screening. nih.gov

Alkene Double Bond Functionalization

The C4-C5 double bond in the 3,7-dimethyloct-4-enoic acid scaffold is a key site for introducing further chemical complexity through oxidative and reductive transformations.

Oxidative functionalization of the alkene is a powerful tool for creating new derivatives. Epoxidation, the formation of an epoxide ring from the double bond, is a common and important transformation. In the synthesis of analogues of fungicidal amides, the 6,7-epoxy derivatives of 3,7-dimethyl-2,6-octadienamides were prepared via oxidation with peroxyacetic acid. mdpi.comnih.gov This reaction proceeds with good yields (63%–96%) and targets the more electron-rich trisubstituted double bond. mdpi.com

Other studies have explored various epoxidation methods for structurally related citronellyl compounds. The use of dimethyldioxirane (B1199080) (DMDO) has been shown to be effective for the epoxidation of compounds like citronellal (B1669106). researchgate.net Additionally, novel catalytic systems, such as those using diaryltellurium dicarboxylates with urea (B33335) hydrogen peroxide (UHP), have been developed for the epoxidation of olefins like citronellyl acetate, yielding the corresponding epoxides in good yields. rsc.org Chemoenzymatic epoxidation, which uses lipases to generate peroxy acids in situ, represents a greener alternative for the epoxidation of various alkenes and fatty acids. nih.gov The metabolism of related compounds like citronellyl nitrile in hepatocytes also proceeds via epoxidation of the double bond, highlighting the biological relevance of this transformation. nih.gov

Reduction of the alkene double bond leads to the corresponding saturated carboxylic acid. Of particular interest is asymmetric hydrogenation, which can create a chiral center at the C4 position with high enantioselectivity. Research has demonstrated the highly efficient asymmetric hydrogenation of related unsaturated carboxylic acids using neutral iridium catalysts bearing chiral phosphine-carboxy ligands. rsc.org For example, the hydrogenation of (E)-3,7-dimethyl-octa-2,6-dienoic acid using a specific iridium catalyst resulted in the formation of (R)-3,7-Dimethyloct-6-enoic acid with a 94% enantiomeric excess (ee). rsc.org This highlights the potential for creating stereodefined centers within the alkyl chain through catalytic reduction. Rhodium-catalyzed asymmetric hydrogenation is another well-established method for introducing chirality into fatty acid derivatives. smolecule.com

Table 2: Asymmetric Hydrogenation of a Related Unsaturated Acid

Substrate Catalyst System Product Yield Enantiomeric Excess (ee) Reference

This table showcases the effectiveness of modern catalytic methods in achieving highly stereoselective reductions.

Regioselective and Stereoselective Functionalization of Alkyl Chains

Beyond the primary functional groups, the alkyl chain itself can be selectively modified. A powerful strategy for achieving both regioselective and stereoselective functionalization is the Sharpless asymmetric dihydroxylation. As mentioned previously, this reaction has been applied to esters of geranic and neric acid to selectively oxidize the remote C6-C7 double bond, leading to the synthesis of four distinct stereoisomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid and their esters. rhhz.netacs.org This demonstrates exquisite control over the introduction of new stereocenters along the carbon skeleton.

Microbial transformations offer another avenue for highly selective functionalization. For example, certain microorganisms are capable of the regiospecific and asymmetric oxidation of the remote double bond in geraniol, a structural precursor to the 3,7-dimethyloctenoic acid family. acs.org Furthermore, biological pathways can introduce hydroxyl groups at other specific positions, such as the allylic C5 position or at the terminal methyl groups, as seen in the metabolism of related nitriles. nih.gov These enzymatic processes provide a blueprint for achieving functionalization at sites that are often challenging to access through traditional chemical means.

Advanced Spectroscopic Characterization Techniques for Complex Organic Molecules

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For a molecule such as 3,7-dimethyloct-4-enoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton (¹H) NMR Analysis for Proton Connectivity and Coupling Information

The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring environments. Based on the structure, distinct signals would be expected for the methyl, methylene, methine, and olefinic protons.

Predicted ¹H NMR Chemical Shifts for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H-1 (COOH)~10-12singlet (broad)-
H-2~2.2-2.4multiplet
H-3 (CH)~2.0-2.2multiplet
H-4, H-5 (C=CH )~5.2-5.6multiplet
H-6~1.9-2.1multiplet
H-7 (CH)~1.5-1.7multiplet
H-8, H-8' (CH₃)~0.9doublet~6-7
H-9 (CH₃)~0.9-1.0doublet~6-7
H-10 (CH₃)~0.8-0.9doublet~6-7

Note: This is a predicted table. Actual values may vary based on solvent and experimental conditions.

The olefinic protons (H-4 and H-5) would resonate in the downfield region typical for carbon-carbon double bonds. The protons on the carbon adjacent to the carboxylic acid (H-2) would also be shifted downfield due to the electron-withdrawing effect of the carbonyl group. The various methyl groups would appear as doublets in the upfield region, coupled to their adjacent methine protons.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. For the related compound, (R)-(-)-3,7-Dimethyloct-6-enoic Acid , experimental ¹³C NMR data is available and provides a basis for predicting the spectrum of the 4-enoic isomer. phytobank.ca

Experimental ¹³C NMR Data for (R)-(-)-3,7-Dimethyloct-6-enoic Acid:

Carbon Assignment Chemical Shift (ppm)
C-1 (COOH)179.4
C-241.5
C-329.8
C-437.1
C-525.4
C-6124.7
C-7131.2
C-8 (CH₃)25.7
C-9 (CH₃)19.6
C-10 (CH₃)17.6

Source: PhytoBank. phytobank.ca This data is for the 6-enoic isomer and serves as a reference.

For this compound, the carbons of the double bond (C-4 and C-5) would be expected in the olefinic region (~120-140 ppm). The carbonyl carbon (C-1) would be the most downfield signal, typically above 170 ppm. The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

To definitively connect the proton and carbon signals and establish the complete structure, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the spin systems within the molecule. For instance, correlations would be observed between H-2 and H-3, H-3 and H-4, and so on along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and for assigning quaternary carbons. For example, the proton of the methyl group at C-3 would show a correlation to C-2, C-3, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is vital for determining the stereochemistry, such as the cis or trans configuration of the double bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₀H₁₈O₂), the expected exact mass would be calculated and compared to the experimentally measured value. Techniques like electrospray ionization (ESI) would likely be employed. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)2500-3300 (broad)
C-H stretch (alkane)2850-3000
C=O stretch (Carboxylic acid)1700-1725
C=C stretch (alkene)1640-1680
C-O stretch (Carboxylic acid)1210-1320

The spectrum would be characterized by a very broad absorption for the O-H stretch of the carboxylic acid, a strong, sharp peak for the C=O stretch, and a weaker absorption for the C=C stretch of the double bond.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., via optical rotation for (R)-3,7-dimethyloct-6-enoic acid)

Since this compound possesses a chiral center at the C-3 position, it can exist as two enantiomers, (R)- and (S)-3,7-dimethyloct-4-enoic acid. Chiroptical techniques are essential for determining the absolute configuration of a chiral molecule.

For the related compound, (R)-3,7-dimethyloct-6-enoic acid , also known as (R)-(+)-citronellic acid, experimental data on its optical rotation is available. The sign and magnitude of the optical rotation are specific to the enantiomer and are measured using a polarimeter. While the specific rotation value for (R)-3,7-dimethyloct-4-enoic acid is not documented in the searched literature, it would be expected to exhibit optical activity. The determination of its absolute configuration would likely require comparison with a standard of known configuration or through more advanced chiroptical methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) coupled with quantum chemical calculations.

Mechanistic Insights into Biological Activities of Monoterpenoid Carboxylic Acids

Antimicrobial Efficacy and Mechanisms of Action

Monoterpenoids, including their carboxylic acid derivatives, are recognized for their potent antimicrobial properties. nih.govelsevierpure.commdpi.combohrium.comresearchgate.net Their efficacy is deeply rooted in their chemical structures, which allows for a variety of interactions with microbial cells.

Antifungal Properties against Phytopathogens

Certain monoterpenoid derivatives, such as the isomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid, have demonstrated notable fungicidal activity. researchgate.netresearchgate.net The antifungal action of monoterpenes is often multifaceted. For instance, terpenoid phenols like carvacrol (B1668589) can induce a cellular response in fungi similar to calcium stress and inhibit the TOR pathway, which is crucial for cell growth. nih.gov This suggests that their antifungal mechanism is not just a non-specific disruption of cell membranes but involves the activation of specific signaling pathways. nih.gov

The antifungal mechanisms of monoterpenes against plant pathogenic fungi can include inducing cell coagulation, which damages the plasma membrane, disrupting ATP synthesis by increasing membrane permeability, and compromising mitochondrial integrity. researchgate.net These actions ultimately lead to the breakdown of the fungal cellular structure. researchgate.net For example, phenazine-1-carboxylic acid has been shown to be effective against Pestalotiopsis kenyana, a plant pathogen, by causing malformation of mycelial development, damaging cell membranes, reducing mitochondrial membrane potential, and increasing reactive oxygen species (ROS) levels. nih.gov Studies on phenolic monoterpenes like carvacrol and thymol (B1683141) have indicated that the phenolic hydroxyl group and the monoterpene structure are fundamental for their broad-spectrum antifungal activity against various plant pathogens. researchgate.net

Anti-inflammatory Modulations

Compounds isolated from the fruits of Amomum tsao-ko, a plant in the ginger family, have demonstrated significant anti-inflammatory properties. nih.govarabjchem.orgresearchgate.net These include monoterpenoids that can inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. nih.govmdpi.com For instance, (1R,4S,6S)-1,6-dihydroxy-2-menthene, a monoterpenoid from A. tsao-ko, was found to suppress NO production by down-regulating the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophage cells. nih.gov This compound also reduced the overproduction of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). nih.gov

The essential oils of A. tsao-ko, rich in monoterpenoids like 1,8-cineole, also exhibit anti-inflammatory effects by inhibiting NO release and the expression of iNOS, cyclooxygenase-2 (COX-2), and key inflammatory signaling molecules like NF-κB p-p65 and p-ERK. researchgate.netmdpi.com The anti-inflammatory mechanisms of monoterpenoids often involve the regulation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. mdpi.com Other compounds from A. tsao-ko, such as (+)-epicatechin and (-)-catechin, have also been shown to inhibit NO production and reduce the expression of iNOS and pro-inflammatory cytokines by inhibiting the nuclear localization of NF-κB. researchgate.net Furthermore, a derivative of 4-nerolidylcatechol, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, has demonstrated anti-inflammatory action by inhibiting both phospholipase A₂ (PLA₂) and COX enzymes. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

Monoterpenoid derivatives, including 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid, possess antioxidant properties. nih.govmdpi.com The antioxidant capacity of monoterpenes is influenced by their chemical structure, with oxygenated monoterpenes, especially phenolic compounds like thymol and carvacrol, showing high activity. mdpi.com In contrast, monoterpene hydrocarbons generally exhibit weaker antioxidant potential. mdpi.com

The radical scavenging mechanism of antioxidants involves the donation of an electron or a hydrogen atom to neutralize free radicals, or through substitution, addition, and repair processes. nih.gov For example, citronellal (B1669106), a monoterpenoid aldehyde, demonstrates significant antioxidant activity by scavenging superoxide (B77818) and nitric oxide radicals. nih.gov This suggests that the therapeutic effects of natural products containing such compounds in diseases related to oxidative stress may be linked to their radical scavenging capabilities. nih.gov

Monoterpenoid lactones, such as loliolide (B148988) and epi-loliolide isolated from the microalga Thalassiosira sp., have also been evaluated for their antioxidant activity. However, they displayed low antioxidant potential in the oxygen radical absorbance capacity (ORAC) assay. nih.gov In contrast, extracts from citronella grass (Cymbopogon nardus), which contain various secondary metabolites including flavonoids and elemol, have shown notable antioxidant activity, which correlates with their flavonoid content. semanticscholar.org Flavonoids are well-known for their ability to counteract pathogenic microorganisms and act as effective scavengers of various disease-causing free radicals. semanticscholar.org

Investigation of Biosynthetic Pathways and Natural Occurrence

Monoterpenoid carboxylic acids and related compounds are synthesized in nature through complex biosynthetic pathways and are found in a variety of organisms.

The biosynthesis of monoterpenes in plants originates from the methylerythritol phosphate (B84403) (MEP) pathway in plastids, which produces the C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov These precursors are then condensed to form geranyl diphosphate (GDP), the C10 parent compound for all monoterpenes. nih.gov Terpenoid synthases then catalyze the cyclization of GDP into a vast array of monoterpene skeletons. nih.gov These pathways are subject to spatial and temporal regulation within the plant in response to developmental cues and environmental factors. researchgate.net

An interesting natural occurrence of a related compound, (R)-3,7-dimethyloct-6-enoic acid, is in the cloacal gland secretion of the tuatara (Sphenodon punctatus). nih.govresearchgate.netsi.edu This secretion is a complex mixture of triacylglycerols, where this and other medium-chain fatty acids are conjugated to glycerol. nih.govresearchgate.net The specific composition of these glycerides varies among individual tuataras and may play a role in chemical communication, such as individual recognition. nih.govresearchgate.netlacertilia.deresearchgate.net

In plants, oxidized derivatives of citronellal, such as citronellic acid, are also naturally occurring. researchgate.net Citronellal itself is a major component of essential oils from plants in the Cymbopogon genus (lemongrass). nih.govptmitraayu.com It can be oxidized to citronellic acid, and both compounds are used in various industries. researchgate.netptmitraayu.commdpi.com The biosynthesis of these compounds in plants like Cymbopogon species starts from geraniol (B1671447), which is derived from geranyl pyrophosphate (GPP). researchgate.net

Computational Chemistry and Theoretical Modeling of 3,7 Dimethyloct 4 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of 3,7-Dimethyloct-4-enoic acid. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

Conformational Landscapes: this compound possesses significant conformational flexibility due to the rotation around its single bonds. DFT calculations can be employed to map the potential energy surface and identify stable conformers (energy minima). By systematically rotating key dihedral angles and performing geometry optimizations, a landscape of low-energy structures can be generated. The relative energies of these conformers can be calculated to determine their thermodynamic populations at a given temperature using the Boltzmann distribution. For example, studies on other flexible molecules have successfully used DFT to identify multiple stable conformers and the energy barriers separating them. researchgate.net

Spectroscopic Predictions: DFT is also a powerful tool for predicting various spectroscopic properties. Once the geometries of the stable conformers are obtained, their vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated. chemrxiv.org Comparing these predicted spectra with experimental data can help confirm the presence of specific conformers in solution. chemrxiv.org For instance, the calculation of 1H NMR coupling constants has been used to determine the equilibrium between different chair and boat conformations of complex natural products in solution. chemrxiv.org

Table 1: Illustrative DFT Data for Hypothetical Conformers of this compound This table presents hypothetical data to illustrate the typical output of a DFT conformational analysis.

Conformer Relative Energy (kcal/mol) C3-C4-C5-C6 Dihedral Angle (°) Boltzmann Population at 298 K (%)
Conformer A 0.00 -178.5 65.1
Conformer B 0.85 75.2 22.3
Conformer C 1.50 -88.9 12.6

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for identifying static, low-energy conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent. mdpi.com

An MD simulation begins with a starting structure, often one of the low-energy conformers identified by DFT. The molecule is placed in a simulation box, typically filled with water molecules to mimic physiological conditions. The system's trajectory—the positions and velocities of all atoms over time—is then calculated for a set duration, often nanoseconds to microseconds. mdpi.com Analysis of this trajectory allows for a thorough exploration of the conformational space accessible to the molecule at a given temperature and pressure. mdpi.commdpi.com This can reveal transient structures and pathways for conformational change that are not captured by static quantum calculations.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water

Parameter Value / Description
Force Field OPLS/AA (Optimized Potentials for Liquid Simulations - All Atom)
Water Model SPC/E (Extended Simple Point Charge) mdpi.com
Simulation Box Cubic, with periodic boundary conditions
Temperature 298 K (25 °C)
Pressure 1 bar
Simulation Time 100 ns - 1 µs mdpi.com
Time Step 2 fs

In Silico Prediction of Molecular Interactions (e.g., molecular docking for related antimicrobial compounds)

In silico techniques like molecular docking are used to predict how a ligand (in this case, a fatty acid) might bind to a biological target, such as a bacterial enzyme. This is particularly relevant as various fatty acids have demonstrated antimicrobial activity. nih.govnih.gov While specific docking studies on this compound are not prominent, research on structurally similar compounds like oleic acid provides a strong precedent. nih.gov

In a molecular docking study, the three-dimensional structures of both the ligand and the target protein are used. A docking algorithm samples a vast number of possible binding poses of the ligand within the active site of the protein, and a scoring function estimates the binding affinity for each pose. nih.gov High-scoring poses suggest a favorable interaction. These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov Such an approach could be used to screen this compound against a panel of essential bacterial proteins to predict its potential as an antimicrobial agent.

Table 3: Example Molecular Docking Results for Oleic Acid Against Staphylococcus aureus Protein Targets (Data adapted from a study on antimicrobial compounds from Aspergillus pseudodeflectus) nih.gov

Target Protein PDB ID Ligand Docking Score (kcal/mol)
Tyrosyl-tRNA synthetase 1JIJ Oleic Acid -7.4
DNA gyrase subunit B 4URO Oleic Acid -7.1
Penicillin-binding protein 3VMT Oleic Acid -6.8

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful asset for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and, most importantly, the high-energy transition states that connect them, a detailed, step-by-step pathway for a reaction can be determined.

For this compound, several reactions could be investigated using these methods:

Esterification: The reaction of the carboxylic acid group with an alcohol.

Addition Reactions: The reaction at the C4=C5 double bond, such as hydrogenation or halogenation.

Oxidation: The breakdown of the molecule under oxidative stress.

Using DFT, researchers can calculate the activation energy (the energy barrier of the transition state) for each proposed step in a reaction mechanism. The path with the lowest activation energy is the most likely to occur. This information is critical for understanding the reactivity of the molecule, predicting reaction outcomes, and designing catalysts or reaction conditions to favor a desired product.

Advanced Analytical Methodologies for Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of fatty acids, providing powerful separation capabilities based on the differential partitioning of compounds between a mobile phase and a stationary phase. For a molecule like 3,7-dimethyloct-4-enoic acid, which may exist as part of a complex mixture of structurally similar lipids or as different stereoisomers, chromatographic methods are indispensable.

The presence of a chiral center in this compound means it can exist as different enantiomers. These stereoisomers can exhibit distinct biological activities, making the assessment of enantiomeric purity critical. High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP) is a primary technique for this purpose.

The principle of chiral HPLC lies in the use of a stationary phase that is itself chiral. This allows for the differential interaction with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. For carboxylic acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective.

A typical method for the enantiomeric separation of a related chiral acid involves using a mobile phase consisting of a non-polar solvent like n-hexane mixed with an alcohol such as 2-propanol. researchgate.net The precise ratio of these solvents is optimized to achieve baseline separation. researchgate.net Detection is commonly performed using a UV detector, especially if the molecule contains a chromophore or after derivatization to introduce one. cat-online.com For enhanced sensitivity and structural confirmation, HPLC can be coupled with mass spectrometry (MS). nih.gov A chiral HPLC-ESI-MS/MS method, for instance, allows for the rapid and accurate determination of amino acid chiral purity after hydrolysis and is applicable to other chiral molecules. nih.gov The validation of such methods is crucial and typically involves assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net

Table 1: Example Parameters for Chiral HPLC Separation of Related Acids

ParameterDescriptionExample researchgate.net
Stationary PhaseThe chiral column used for separation.Chiralpak AD-H (amylose derivative)
Mobile PhaseThe solvent system that carries the analyte through the column.n-hexane:2-propanol (90:10 v/v)
Flow RateThe speed at which the mobile phase moves through the column.1 mL min⁻¹
DetectionThe method used to detect the separated enantiomers.UV at 260 nm
Resolution (Rs)A measure of the degree of separation between two peaks.> 2.0

This compound may be found as a minor component in complex volatile mixtures, such as essential oils from plants. Identifying and quantifying it in such a matrix requires a technique with both high separation efficiency and high specificity for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier hyphenated technique for this application. mdpi.com

In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a long capillary column. diabloanalytical.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum for each component. diabloanalytical.com This mass spectrum acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. diabloanalytical.com For fatty acids, a derivatization step, often to form more volatile methyl esters (FAMEs), is typically performed prior to GC analysis. mdpi.com

The analysis of essential oils by GC-MS reveals a complex mixture of compounds, including monoterpenes, sesquiterpenes, and their oxygenated derivatives. nih.govmdpi.com The use of different capillary columns, such as a non-polar Rxi-5MS and a polar HP-INNOWAX, can provide complementary separation information and help to resolve co-eluting peaks. nih.govresearchgate.net

Table 2: Representative Components Identified in Essential Oils by GC-MS

Compound CategoryExample CompoundTypical MatrixReference
Monoterpenesα-PineneEssential Oils researchgate.net
Oxygenated Monoterpenesα-ThujoneDendranthema indicum var. aromaticum nih.govmdpi.com
Sesquiterpenesβ-CaryophylleneEssential Oils mdpi.com
Oxygenated Sesquiterpenes(-)-NeointermedeolDendranthema indicum var. aromaticum nih.govmdpi.com
Fatty HydrocarbonsPentatriacontaneDendranthema indicum var. aromaticum mdpi.com

Quantitative Analysis Using Spectroscopic Methods

While chromatography is excellent for separation and identification, spectroscopic methods offer rapid and often non-destructive quantitative analysis of fatty acids. japsonline.com These techniques are particularly useful for quality control applications where speed is essential. hunterlab.com

Molecular spectroscopy, including Fourier Transform Infrared (FTIR), Near-Infrared (NIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide quantitative information with minimal sample preparation. mdpi.comjapsonline.com These methods are based on the interaction of electromagnetic radiation with the sample. mdpi.com For instance, FTIR spectroscopy measures the absorption of infrared light by specific molecular bonds, allowing for the quantification of functional groups like the carboxylic acid group. nih.gov

Often, these spectroscopic techniques are paired with multivariate data analysis methods, or chemometrics, such as Partial Least Squares Regression (PLSR). japsonline.com This approach allows for the development of calibration models that can predict the concentration of specific fatty acids in a sample based on its spectrum. japsonline.com The results from these spectroscopic methods have been shown to be comparable to those obtained from reference methods like GC-MS, but with the advantage of being faster and simpler. japsonline.com

Table 3: Overview of Spectroscopic Methods for Fatty Acid Analysis

Spectroscopic TechniquePrinciple of OperationApplication in Fatty Acid AnalysisReference
FTIR SpectroscopyMeasures the absorption of mid-infrared light by molecular vibrations.Quantitative determination of total fatty acid ester concentrations in oils. nih.gov
NIR SpectroscopyMeasures absorption in the near-infrared region, corresponding to overtones and combination bands of fundamental vibrations.Used with PLSR to predict concentrations of specific fatty acids in oils. japsonline.com
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light, providing information on vibrational modes.Used with chemometrics for quantitative analysis of individual and total fatty acids. mdpi.com
NMR SpectroscopyMeasures the magnetic properties of atomic nuclei. ¹H-NMR can be used to determine fatty acid composition.Successfully used to rapidly and accurately determine the content of ω-3 fatty acids in oils. japsonline.com
UV-Visible SpectrophotometryMeasures the absorption of UV or visible light. Can be used after enzymatic reactions that produce a colored product.Used to determine free fatty acid concentration in serum after enzymatic reaction producing H₂O₂. nih.gov

Emerging Applications and Research Opportunities for 3,7 Dimethyloct 4 Enoic Acid

Role as a Precursor in Complex Organic Synthesis for Natural Products and Analogues

Monoterpenes, such as citronellol (B86348) and citronellal (B1669106), are widely recognized as valuable chiral building blocks in the synthesis of complex natural products. nih.govresearchgate.netunivie.ac.at Given that 3,7-Dimethyloct-4-enoic acid is a direct oxidation product of citronellal, it serves as a crucial intermediate and precursor in the synthesis of a variety of bioactive molecules, particularly insect pheromones and other terpenoids. mdpi.comrsc.org The inherent chirality and functional group handles within the 3,7-dimethyloctanoid framework make it an attractive starting material for stereoselective synthesis. mdpi.comnih.gov

The synthesis of natural products often leverages the structural features of readily available starting materials from the "chiral pool." nih.govunivie.ac.at The C10 backbone of this compound, with its methyl branching and unsaturation, provides a template for constructing more complex carbon skeletons. For instance, derivatives of citronellol have been successfully employed in the multi-step synthesis of the Southern Corn Rootworm pheromone, (R)-10-methyltridecan-2-one. mdpi.com Such synthetic strategies underscore the potential of this compound and its activated forms (e.g., esters, acid chlorides) to be key intermediates in assembling the carbon framework of various natural products and their analogues. The development of synthetic methodologies that utilize such terpene-derived precursors is a significant area of research in organic chemistry. mdpi.comengineering.org.cn

PrecursorSynthetic Target ClassKey Synthetic Transformations
Citronellol/CitronellalInsect PheromonesOxidation, Wittig reaction, Hydrogenation
Citronellol/CitronellalTerpenoidsCyclization, Functional group interconversion
This compoundBioactive LipidsChain elongation, Cyclization, Derivatization

Sustainable Production Strategies (e.g., green chemistry oriented multi-component strategy for related heterocycles)

The increasing demand for environmentally benign chemical processes has spurred the development of sustainable methods for the synthesis of carboxylic acids. For a molecule like this compound, which can be derived from the natural product citronellal, green chemistry principles offer attractive production routes.

One promising avenue is the direct oxidation of citronellal. Several green oxidation methods for converting aldehydes to carboxylic acids have been developed, which avoid the use of hazardous and stoichiometric oxidants like chromium reagents. nih.gov These methods often utilize molecular oxygen or hydrogen peroxide as the oxidant, with water being a preferred green solvent. acs.orgmdpi.comsciforum.net Light-promoted, catalyst-free aerobic oxidation of aldehydes in an acetone/water mixture has been shown to be a practical and efficient method for this transformation. rsc.org Furthermore, biocatalytic approaches present a highly sustainable option. The biotransformation of citronellal to citronellol using various microorganisms is well-documented, and enzymatic oxidation of the resulting alcohol or the parent aldehyde to the carboxylic acid is a feasible green synthetic route. nih.govnih.govmdpi.comejbiotechnology.info The use of whole-cell biocatalysts or isolated enzymes can lead to high selectivity under mild reaction conditions, minimizing waste and energy consumption. nih.gov

Sustainable MethodOxidantCatalyst/ConditionsAdvantages
Light-promoted Aerobic OxidationAtmospheric OxygenSunlight or LED (370 nm), Acetone/WaterCatalyst-free, Mild conditions, Green solvent
Photoinduced Aerobic OxidationMolecular OxygenWater, Room temperatureCatalyst-free, Additive-free, Green solvent
Selenium-Catalyzed OxidationHydrogen PeroxideDiphenyl diselenide, WaterMild conditions, Recyclable catalyst and medium
Biocatalytic OxidationOxygen/PeroxideWhole cells (e.g., Rhodotorula minuta) or Isolated EnzymesHigh selectivity, Mild conditions, Renewable catalysts

Development of Novel Chemical Probes and Tools for Biological Investigations

Fluorescently labeled fatty acids are powerful tools for studying lipid metabolism, trafficking, and interactions within biological systems. nih.govnih.govthermofisher.com These probes allow for real-time visualization of fatty acid dynamics in living cells. The unique branched and unsaturated structure of this compound makes it an interesting scaffold for the design of novel chemical probes.

The general strategy for creating such probes involves covalently attaching a fluorophore to the fatty acid. The fluorophore can be placed at various positions, often at the terminus of the alkyl chain, to minimize perturbation of the fatty acid's biological activity. A variety of fluorescent dyes are commonly used for this purpose, each with distinct photophysical properties. By modifying this compound with a suitable fluorophore, it may be possible to develop probes that can interrogate specific biological processes related to branched-chain fatty acid metabolism and signaling. The methyl branches and the double bond could influence the probe's localization and interaction with proteins, potentially offering new insights into lipid biology.

Fluorophore ClassExcitation (nm)Emission (nm)Key Features
BODIPY~490-580~500-600High fluorescence quantum yield, Environmentally sensitive
NBD (Nitrobenzoxadiazole)~460-470~530-540Environmentally sensitive fluorescence, Good for probing binding sites
Pyrene~340~375-470 (monomer/excimer)Sensitive to local environment and molecular proximity
Dansyl~330-350~510-540Environmentally sensitive, often used for protein binding studies
Cyanine Dyes (e.g., Cy5)~650~670Bright, Photostable, Used in FRET applications

Future Directions in Synthetic and Biological Investigations of Branched-Chain Unsaturated Carboxylic Acids

The field of branched-chain fatty acids is an emerging area of research with significant potential. While much of the focus has been on saturated branched-chain fatty acids, the introduction of unsaturation, as seen in this compound, adds another layer of complexity and potential for novel biological activity and synthetic applications. rsc.orgnih.gov

Future synthetic investigations will likely focus on the development of highly stereoselective methods for the synthesis of various isomers of this compound and related structures. mdpi.com This will be crucial for elucidating the structure-activity relationships of these molecules. The development of efficient and sustainable synthetic routes, including biocatalytic and chemoenzymatic strategies, will also be a key area of focus to enable the production of these compounds on a larger scale for further study. emerald.com

From a biological perspective, there is a need to explore the bioactivities of branched-chain unsaturated carboxylic acids. Research into their potential roles in cellular signaling, membrane fluidity, and as precursors for other bioactive lipids is warranted. nih.govfrontiersin.org Investigating their metabolism and incorporation into complex lipids will provide a deeper understanding of their physiological functions. Furthermore, the development of chemical biology tools, such as the fluorescent probes discussed in the previous section, will be instrumental in these investigations. The unique structural features of these molecules may lead to the discovery of novel biological targets and therapeutic applications. researchgate.netchemscene.com

Research AreaKey ObjectivesPotential Impact
Synthetic Chemistry Development of stereoselective synthetic methods.Access to pure stereoisomers for biological testing.
Elucidation of structure-activity relationships.Design of more potent and selective bioactive molecules.
Application of green and biocatalytic methods.Sustainable and scalable production.
Biological Investigations Exploration of novel biological activities.Discovery of new therapeutic agents.
Elucidation of metabolic pathways.Understanding of physiological roles.
Development of targeted chemical probes.Tools for studying lipid biology in real-time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7-Dimethyloct-4-enoic acid, and how do reaction parameters (e.g., solvent choice, catalyst) affect yield and stereochemical outcomes?

  • Methodological Answer : The synthesis of branched unsaturated acids like this compound typically involves aldol condensation or Wittig reactions. For example, optimizing solvent polarity (e.g., aprotic solvents like DMI or HMPA) can stabilize transition states and improve regioselectivity . Catalysts such as Lewis acids (e.g., AlCl₃) may enhance reaction rates but require careful pH control to avoid side reactions. Yield optimization often involves iterative testing of stoichiometry and temperature gradients, as demonstrated in analogous syntheses of ursodeoxycholic acid derivatives .

Q. Which spectroscopic techniques (NMR, IR, MS) are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : High-resolution ¹H and ¹³C NMR are critical for confirming the double bond position (C4) and methyl branching (C3, C7). IR spectroscopy can validate carboxylic acid functional groups (O-H stretch ~2500-3000 cm⁻¹, C=O ~1700 cm⁻¹). Mass spectrometry (e.g., ESI-MS) should target molecular ion peaks matching the molecular formula (C₁₀H₁₈O₂) and fragmentation patterns consistent with α-cleavage near the double bond . Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict the reactivity of this compound in catalytic hydrogenation or oxidation reactions?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the ΔE (HOMO-LUMO gap) correlates with susceptibility to electrophilic attack. Solvent effects, modeled via PCM or SMD, refine predictions of reaction pathways. Studies on similar compounds, such as 7-ketolithocholic acid, demonstrate how solvent polarity (e.g., DMPU vs. HMPA) influences transition-state stabilization and regioselectivity .

Q. What statistical approaches are recommended for resolving contradictions in reported thermodynamic properties (e.g., pKa, solubility) of this compound across studies?

  • Methodological Answer : Meta-analysis using weighted least squares regression can account for variability in measurement techniques (e.g., potentiometric vs. spectrophotometric pKa determination). Outlier detection (e.g., Grubbs’ test) identifies anomalous data, while Bland-Altman plots assess inter-method agreement. Standardizing conditions (ionic strength, temperature) and referencing IUPAC guidelines ensure comparability .

Q. How should researchers design kinetic studies to elucidate the acid-catalyzed esterification mechanisms of this compound?

  • Methodological Answer : Use pseudo-first-order kinetics with excess alcohol to isolate rate dependence on acid concentration. Monitor progress via in-situ FTIR or HPLC to track ester formation. Arrhenius plots (ln k vs. 1/T) reveal activation energies, while isotopic labeling (e.g., ¹⁸O in H₂O) can distinguish between AAc1 (acyl-oxygen cleavage) or AAl1 (alkyl-oxygen cleavage) mechanisms. Comparative studies with structural analogs (e.g., 4-hydroxy-3-methoxyphenylacetic acid) highlight steric effects from methyl branching .

Data Presentation and Reproducibility

Q. What are best practices for presenting chromatographic purity data (HPLC/GC) of this compound in peer-reviewed publications?

  • Methodological Answer : Include retention times, column specifications (e.g., C18 reverse-phase), mobile phase composition, and detection wavelength. Report peak area percentages with error margins (±SD) from triplicate runs. Calibration curves using certified reference standards validate quantification methods. For reproducibility, provide detailed sample preparation protocols (e.g., derivatization steps for GC analysis) .

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound derivatives (e.g., enzyme inhibition studies)?

  • Methodological Answer : Standardize assay conditions (buffer pH, temperature, enzyme concentration) per guidelines from organizations like the Biochemical Society. Include positive controls (e.g., known inhibitors) and report IC₅₀ values with 95% confidence intervals. Use ANOVA to assess inter-experimental variability, and share raw data in supplementary materials. Studies on HGF/c-Met inhibitors emphasize the importance of validating dose-response curves across multiple replicates .

Safety and Regulatory Compliance

Q. What safety protocols are essential for handling this compound in laboratories, particularly regarding vapor exposure and waste disposal?

  • Methodological Answer : Follow GHS guidelines: use fume hoods for synthesis steps to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C estimated via QSPR models). Neutralize waste with 10% NaOH before disposal to deprotonate the carboxylic acid group. Safety Data Sheets (SDS) for structurally similar compounds (e.g., 4-(3,7-dimethyl-3-vinylocta-1,6-dien-1-yl)phenol) recommend PPE (gloves, goggles) and spill containment using vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.